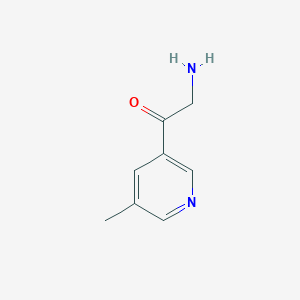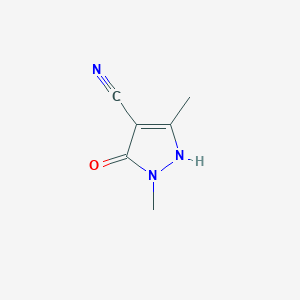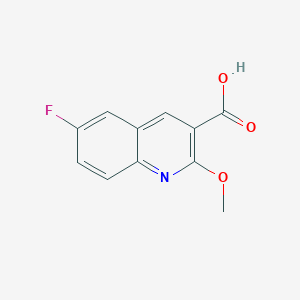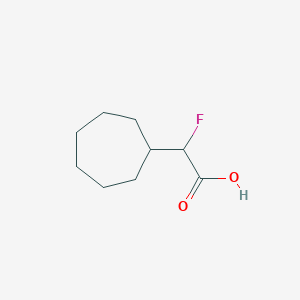![molecular formula C15H21BrO B13163777 [(4-Bromo-3-cyclopropyl-3-methylbutoxy)methyl]benzene](/img/structure/B13163777.png)
[(4-Bromo-3-cyclopropyl-3-methylbutoxy)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Bromo-3-cyclopropyl-3-methylbutoxy)methyl]benzene is an organic compound with the molecular formula C₁₅H₂₁BrO It is characterized by the presence of a bromine atom, a cyclopropyl group, and a methylbutoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-3-cyclopropyl-3-methylbutoxy)methyl]benzene typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, which involves the addition of a carbene to an alkene.
Attachment of the Methylbutoxy Group: This step involves the reaction of a suitable alcohol (e.g., 3-methyl-1-butanol) with a halogenated benzene derivative under basic conditions to form the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and etherification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(4-Bromo-3-cyclopropyl-3-methylbutoxy)methyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Products with hydroxyl or carbonyl groups.
Reduction: The corresponding hydrocarbon derivative.
Scientific Research Applications
[(4-Bromo-3-cyclopropyl-3-methylbutoxy)methyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of brominated aromatic compounds with biological systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(4-Bromo-3-cyclopropyl-3-methylbutoxy)methyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the cyclopropyl group can influence the compound’s binding affinity and specificity. The ether linkage may also play a role in the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylbenzonitrile: Similar in structure but contains a nitrile group instead of the cyclopropyl and methylbutoxy groups.
4-Bromo-2-methyl-1-(3-methylbutoxy)benzene: Similar but lacks the cyclopropyl group.
Uniqueness
[(4-Bromo-3-cyclopropyl-3-methylbutoxy)methyl]benzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C15H21BrO |
|---|---|
Molecular Weight |
297.23 g/mol |
IUPAC Name |
(4-bromo-3-cyclopropyl-3-methylbutoxy)methylbenzene |
InChI |
InChI=1S/C15H21BrO/c1-15(12-16,14-7-8-14)9-10-17-11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 |
InChI Key |
GFGNCXIUPZOVDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOCC1=CC=CC=C1)(CBr)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13163702.png)







![3-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13163739.png)
![N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide](/img/structure/B13163741.png)
![Methyl 3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate](/img/structure/B13163747.png)
![7,8-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13163761.png)


